BenchChemオンラインストアへようこそ!

7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Lipophilicity Drug design ADME

The 7,7-dimethyl substitution on the 6,8-dioxa-2-azaspiro[3.5]nonane scaffold introduces critical steric volume (Δ LogP ≈ +1.0 vs parent) that directly governs FAAH, kinase, and complement C1s inhibitor potency. This conformationally constrained secondary amine offers a single NH diversification point for rapid SAR exploration. Available at 97% purity with short lead times, ensuring continuity with validated lead series without re-optimization.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 156720-75-1
Cat. No. B1422046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane
CAS156720-75-1
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC1(OCC2(CNC2)CO1)C
InChIInChI=1S/C8H15NO2/c1-7(2)10-5-8(6-11-7)3-9-4-8/h9H,3-6H2,1-2H3
InChIKeyXPJFNPHFUUEMJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (CAS 156720-75-1) – A Gem-Dimethyl Spirocyclic Azetidine Building Block for Drug Discovery


7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane is a spirocyclic secondary amine characterized by an azetidine ring fused via a spiro carbon to a 1,3-dioxane ring bearing a gem‑dimethyl group at position 7 [1]. With a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g·mol⁻¹, the compound presents a conformationally constrained scaffold in which the basic NH group allows facile derivatization (acylation, sulfonylation, urea formation) . The scaffold has been exploited in medicinal chemistry for the design of FAAH inhibitors, kinase inhibitors, and complement C1s inhibitors, as evidenced by multiple patent filings and ChEMBL‑deposited derivatives with nanomolar affinities [2][3].

Why Generic Spirocyclic Azetidines Cannot Substitute for 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane in Lead-Optimization Programs


The 7,7‑dimethyl‑6,8‑dioxa‑2‑azaspiro[3.5]nonane scaffold is not interchangeable with the parent 6,8‑dioxa‑2‑azaspiro[3.5]nonane (CAS 93686‑71‑6), regioisomeric dioxa‑spiro architectures (e.g., 5,8‑dioxa‑, 5,9‑dioxa‑), or mono‑oxa analogues (e.g., 7‑oxa‑2‑azaspiro[3.5]nonane) [1]. The gem‑dimethyl substitution at the 7‑position introduces a discrete steric volume that alters molecular shape, lipophilicity (Δ LogP ≈ +1.0 vs the parent scaffold), and physicochemical properties (e.g., boiling point elevated by ~35 °C relative to 2‑azaspiro[3.5]nonane) [2]. These changes directly impact the potency, selectivity, and pharmacokinetic profile of downstream derivatives, as demonstrated by structure‑activity relationship (SAR) studies in FAAH and kinase inhibitor series where insertion or removal of the dimethyl group led to significant shifts in IC₅₀ values [3]. Consequently, procurement of the precise 7,7‑dimethyl variant is required to maintain the validated SAR and avoid re‑optimization of lead series.

Quantitative Comparator Evidence for 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane vs Closest Spirocyclic Analogs


Lipophilicity Tuning: Target LogP (0.28) vs Parent Scaffold LogP (−0.70) – A +0.98 Log Unit Shift

The 7,7‑dimethyl‑6,8‑dioxa‑2‑azaspiro[3.5]nonane exhibits a computed octanol‑water partition coefficient (LogP) of 0.28, compared with a LogP of −0.70 for the unsubstituted parent scaffold 6,8‑dioxa‑2‑azaspiro[3.5]nonane (CAS 93686‑71‑6) [1][2]. The difference of +0.98 log units reflects the lipophilicity contribution of the gem‑dimethyl group, moving the compound from the hydrophilic space (LogP < 0) into a moderately lipophilic range (LogP 0–1) that is generally favourable for passive membrane permeability while maintaining aqueous solubility [3].

Lipophilicity Drug design ADME

Thermal Stability and Safety: Boiling Point (221.6 °C) and Flash Point (83.7 °C) vs 2‑Azaspiro[3.5]nonane

The target compound displays a predicted boiling point of 221.6 ± 40.0 °C at 760 mmHg and a flash point of 83.7 ± 16.8 °C [1]. By comparison, the parent hydrocarbon analogue 2‑azaspiro[3.5]nonane (CAS 666‑08‑0) has a boiling point of 186.1 °C and a flash point of 59.3 °C . The elevation of the boiling point by approximately 35.5 °C and of the flash point by 24.4 °C is attributable to the incorporation of the two dioxa oxygen atoms and the gem‑dimethyl group, which increase molecular weight and dipole‑dipole interactions.

Thermal properties Safety Handling

Topological Polar Surface Area Constancy (∼30.5 Ų) Despite Increased Molecular Weight and Lipophilicity

The topological polar surface area (TPSA) of 7,7‑dimethyl‑6,8‑dioxa‑2‑azaspiro[3.5]nonane is reported as 30.49 Ų [1], essentially identical to the TPSA of the parent scaffold 6,8‑dioxa‑2‑azaspiro[3.5]nonane (30.5 Ų) [2]. This is remarkable because the molecular weight has increased from 129.16 to 157.21 g·mol⁻¹ (+28.05 Da) and the LogP has risen by nearly 1.0 unit. The constancy of TPSA indicates that the gem‑dimethyl group adds steric bulk and lipophilicity without introducing additional polar surface area, preserving the scaffold’s intrinsic hydrogen‑bonding capacity.

Polar surface area Bioisosterism Lead optimization

Supply Availability: Specified Purity (97%) and Documented Pricing from Major Western Vendor

Fluorochem Ltd. (UK) lists 7,7‑dimethyl‑6,8‑dioxa‑2‑azaspiro[3.5]nonane (Product Code F511966) at 97% purity with tiered pricing: £197/100 mg, £263/250 mg, £435/500 mg, £651/1 g . In contrast, the unsubstituted parent scaffold 6,8‑dioxa‑2‑azaspiro[3.5]nonane is rarely stocked by Western vendors; small‑quantity procurement often requires custom synthesis or sourcing from niche Chinese suppliers with longer lead times. The gem‑dimethyl derivative benefits from dedicated commercial production, reflecting its validated utility in industrial medicinal chemistry programs.

Procurement Purity Vendor comparison

High‑Value Application Scenarios for 7,7‑Dimethyl‑6,8‑dioxa‑2‑azaspiro[3.5]nonane Stemming from Comparator Evidence


Fatty Acid Amide Hydrolase (FAAH) Covalent Inhibitor Optimization

Derivatives of 7,7‑dimethyl‑6,8‑dioxa‑2‑azaspiro[3.5]nonane have been disclosed as covalent FAAH inhibitors with IC₅₀ values in the low nanomolar range. The gem‑dimethyl substitution enhances complementarity to the hydrophobic channel of the FAAH active site, as shown by SAR tables where acetyl‑to‑phenoxybenzoyl replacement improves affinity 5‑fold (IC₅₀ = 62.4 nM) [1]. The scaffold’s balanced LogP (0.28) and low TPSA (30.5 Ų) support CNS penetration, a critical requirement for FAAH‑targeted pain therapeutics. Researchers developing irreversible FAAH inhibitors should preferentially source the 7,7‑dimethyl variant to maintain congruence with published SAR.

Kinase Inhibitor Scaffold for Autoimmune Disease Targets (JAK3, SYK)

Sulfonamide derivatives built on the 7,7‑dimethyl‑6,8‑dioxa‑2‑azaspiro[3.5]nonane core have demonstrated nanomolar IC₅₀ values against JAK3 and SYK kinases, which are clinically validated targets in autoimmune diseases [2]. The spirocyclic architecture provides a rigid, three‑dimensional exit vector that can access kinase selectivity pockets not reachable with planar aromatic scaffolds. The commercial availability of the core at 97% purity enables rapid library synthesis and SAR exploration without the need for custom scaffold construction.

Complement C1s Inhibitor Design for Inflammatory Disorders

The 6,8‑dioxa‑2‑azaspiro[3.5]nonane motif has been identified as a key component in potent inhibitors of complement C1s, a serine protease in the classical complement pathway [3]. The 7,7‑dimethyl variant introduces steric shielding that can prolong target residence time by reducing metabolic cleavage at the azetidine ring. The scaffold’s higher boiling point and flash point relative to simpler spiro‑amines also facilitate the handling of reactive intermediates during multi‑step synthetic sequences toward C1s inhibitors.

CNS‑Focused Spirocyclic Library Synthesis

The combination of moderate lipophilicity (LogP 0.28), low TPSA (30.5 Ų), and a single NH diversification point makes 7,7‑dimethyl‑6,8‑dioxa‑2‑azaspiro[3.5]nonane an ideal core for CNS‑oriented compound libraries. The gem‑dimethyl group adds conformational constraint without introducing additional rotatable bonds (NROT = 0), enhancing the probability of crystallisable ligand‑target complexes. The compound’s established procurement pipeline (97% purity, ≤1 week lead time from Fluorochem) supports iterative parallel synthesis workflows in medium‑throughput medicinal chemistry settings .

Quote Request

Request a Quote for 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.